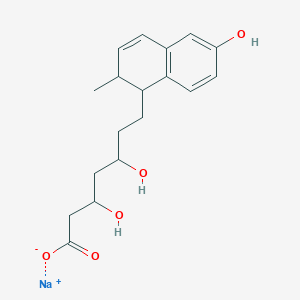
(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid (Pravastatin Impurity)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid, commonly known as a Pravastatin Impurity, is a derivative of Pravastatin. Pravastatin is a cholesterol-lowering drug that belongs to the statin class of medications. This compound is significant in the pharmaceutical industry as it is used to ensure the purity and efficacy of Pravastatin formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid involves several steps. One common method is the microbial hydroxylation of compactin (ML-236B) using microorganisms such as Mucor hiemalis. The process involves the following steps:
Fermentation: Mucor hiemalis is cultured in a suitable medium containing glucose, Polypepton, meat extract, and corn steep liquor.
Hydroxylation: Compactin is added to the culture, and the microorganism hydroxylates it to form Pravastatin.
Isolation: The product is extracted using ethyl acetate, followed by purification through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, involving advanced fermentation techniques and purification methods such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, acetone.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reference standard in analytical methods to ensure the purity and quality of Pravastatin formulations.
Biology
In biological research, it is used to study the metabolic pathways and enzymatic reactions involved in the biosynthesis of statins.
Medicine
In medicine, it is crucial for the development and quality control of cholesterol-lowering drugs. It helps in understanding the pharmacokinetics and pharmacodynamics of Pravastatin.
Industry
In the pharmaceutical industry, it is used in the production and quality assurance of statin medications .
Mecanismo De Acción
The mechanism of action of (betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparación Con Compuestos Similares
Similar Compounds
Lovastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A derivative of Lovastatin with enhanced potency.
Atorvastatin: A more potent statin with a longer half-life.
Uniqueness
(betaR,deltaR,1S,2S)-1,2-Dihydro-beta,delta,6-trihydroxy-2-methyl-1-naphthaleneheptanoic Acid is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties and its role as an impurity in Pravastatin formulations .
Propiedades
Fórmula molecular |
C18H23NaO5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
sodium;3,5-dihydroxy-7-(6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl)heptanoate |
InChI |
InChI=1S/C18H24O5.Na/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23;/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23);/q;+1/p-1 |
Clave InChI |
XPBYYJYNQDBXDK-UHFFFAOYSA-M |
SMILES canónico |
CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)


![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)



![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)




![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
